Retinoic Acid Receptor Beta (RARβ) Binding Affinity: 4-(Furan-3-yl)benzoic Acid Derivative vs. RARα/γ Selectivity
A derivative of 4-(furan-3-yl)benzoic acid bearing a quinoxalinyl substituent at the furan 5-position (CHEMBL131925) demonstrates distinct selectivity among retinoic acid receptor (RAR) subtypes, with an IC₅₀ of 2.5 nM for RARβ, compared to 19 nM for RARα and 27 nM for RARγ [1]. While this represents a derivative rather than the parent compound, the 4-(furan-3-yl)benzoic acid core is essential for the observed binding geometry—the para-carboxylic acid engages critical residues in the RAR ligand-binding domain, and the 3-furyl linker positions the hydrophobic quinoxalinyl moiety optimally for subtype discrimination. The 7.6-fold selectivity for RARβ over RARα and 10.8-fold selectivity over RARγ provides a defined SAR starting point that positional isomers (2-furyl, ortho/meta benzoic acid) cannot replicate due to altered spatial orientation of the acid pharmacophore.
| Evidence Dimension | Retinoic acid receptor subtype binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Derivative with 4-(furan-3-yl)benzoic acid core: RARβ IC₅₀ = 2.5 nM; RARα IC₅₀ = 19 nM; RARγ IC₅₀ = 27 nM |
| Comparator Or Baseline | RARα IC₅₀ = 19 nM; RARγ IC₅₀ = 27 nM (intra-compound subtype comparison) |
| Quantified Difference | RARβ selectivity: 7.6-fold over RARα, 10.8-fold over RARγ |
| Conditions | In vitro enzyme inhibition assay; human recombinant RARα, RARβ, RARγ proteins |
Why This Matters
Subtype-selective RARβ ligands are of therapeutic interest for oncology and dermatology applications while minimizing RARγ-mediated toxicity; the 4-(furan-3-yl)benzoic acid scaffold provides a validated entry point for developing RARβ-selective compounds.
- [1] BindingDB. BDBM50084834: 4-[5-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-quinoxalin-2-yl)-furan-3-yl]-benzoic acid. IC₅₀ values: RARα 19 nM, RARβ 2.5 nM, RARγ 27 nM. ChEMBL ID: CHEMBL131925. View Source
